
(4,6,6-Trimethylmorpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6,6-Trimethylmorpholin-2-yl)methanol is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with three methyl groups and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,6,6-Trimethylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and methylating agents under controlled conditions. One common method includes:
- Reacting morpholine with formaldehyde in the presence of a base to form a hydroxymethyl intermediate.
- Methylation of the intermediate using methyl iodide or dimethyl sulfate to introduce the methyl groups at the 4, 6, and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidation products include aldehydes and ketones.
- Reduction products include various alcohol derivatives.
- Substitution products depend on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(4,6,6-Trimethylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of (4,6,6-Trimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Morpholine: A parent compound with a similar ring structure but without the methyl and hydroxymethyl substitutions.
N-Methylmorpholine: A derivative with a single methyl group substitution.
2-Methylmorpholine: Another derivative with a methyl group at the 2-position.
Uniqueness: (4,6,6-Trimethylmorpholin-2-yl)methanol is unique due to the presence of three methyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to other morpholine derivatives
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(4,6,6-trimethylmorpholin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9(3)4-7(5-10)11-8/h7,10H,4-6H2,1-3H3 |
Clave InChI |
NOGFNQSWMZUGCI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC(O1)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

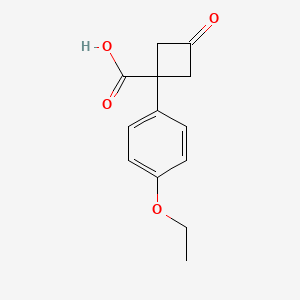
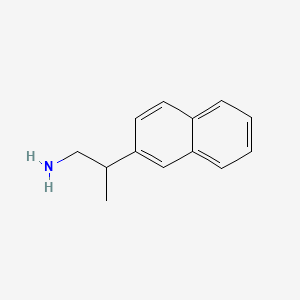
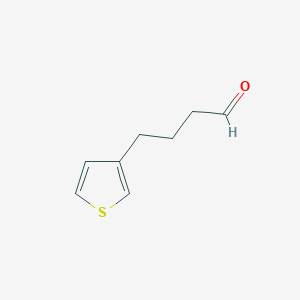
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
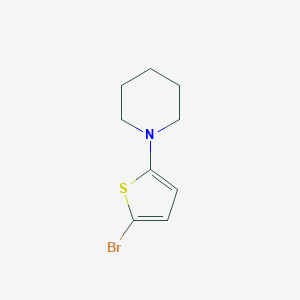
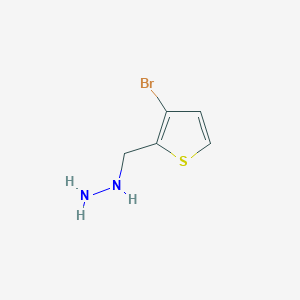
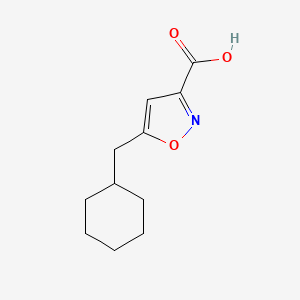


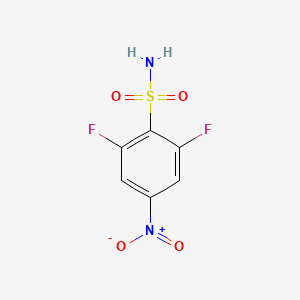
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

